Lipophilicity Shift: cLogP Across 2-Alkoxy Substituents
The tetrahydropyran-4-ylmethoxy group imparts a calculated logP (cLogP) of approximately 1.9, compared with cLogP ≈1.2 for the methoxy analog and cLogP ≈1.6 for the ethoxy analog, as predicted by consensus cheminformatics models [1]. This moderate lipophilicity increase places the compound closer to the optimal CNS multiparameter space while maintaining aqueous solubility above 50 µM—a balance that simpler alkoxy substituents fail to achieve [1]. The tetrahydropyran-2-ylmethoxy isomer shows similar predicted logP but exhibits a higher topological polar surface area (tPSA) of ~48 Ų versus ~44 Ų for the 4-yl isomer, which can influence blood–brain barrier permeability [1][2].
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈1.9 (5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine) |
| Comparator Or Baseline | cLogP ≈1.2 (5-Bromo-2-methoxypyrimidine); cLogP ≈1.6 (5-Bromo-2-ethoxypyrimidine); cLogP ≈1.9 (5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine) |
| Quantified Difference | +0.7 vs methoxy; +0.3 vs ethoxy; isomer tPSA difference ~4 Ų |
| Conditions | Consensus logP prediction using XLogP3, ALOGPS, and miLogP models; tPSA calculated via Ertl method |
Why This Matters
A cLogP shift of 0.3–0.7 units can substantially alter permeability, solubility, and off-target hit rate in phenotypic screens, making the tetrahydropyran-4-ylmethoxy analog the superior candidate for CNS- and kinase-targeted libraries.
- [1] Elattar, K.M. et al. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Med. Chem. 13, 522–567 (2022). View Source
- [2] PubChem Compound Database (CID 141199 – 5-Bromo-2-methoxypyrimidine; CID 58427929 – 5-Bromo-2-ethoxypyrimidine); predicted properties via XLogP3. View Source
